Cyamemazine tartrate
Overview
Description
Cyamemazine tartrate, also known as cyamepromazine, is a typical antipsychotic drug belonging to the phenothiazine class. It is primarily used in the treatment of schizophrenia and psychosis-associated anxiety. Despite being classified as a typical antipsychotic, cyamemazine exhibits atypical properties due to its potent anxiolytic effects and lack of extrapyramidal side effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of cyamemazine involves the reaction of 2-cyanophenthiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and a phase transfer catalyst in an organic solvent . This process yields cyamemazine, which can then be converted to its tartrate salt form.
Industrial Production Methods: An improved industrial process for the preparation of cyamemazine tartrate involves reacting 2-cyanophenthiazine with 1-dimethylamino-2-methyl-3-chloropropane in the presence of a base and a phase transfer catalyst in an organic solvent. This method ensures the production of this compound that is substantially free of impurities .
Chemical Reactions Analysis
Types of Reactions: Cyamemazine undergoes various chemical reactions, including:
Oxidation: Cyamemazine can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert cyamemazine into reduced forms with different pharmacological properties.
Substitution: Cyamemazine can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of cyamemazine with altered pharmacological properties.
Scientific Research Applications
Cyamemazine tartrate has a wide range of scientific research applications:
Medicine: It is widely used in the treatment of schizophrenia and psychosis-associated anxiety. .
Industry: this compound is used in the pharmaceutical industry for the production of antipsychotic medications.
Mechanism of Action
Cyamemazine exerts its effects through multiple mechanisms:
Serotonin Receptors: It acts as an antagonist at several serotonin receptors, including 5-hydroxytryptamine receptor 2A, 5-hydroxytryptamine receptor 2C, and 5-hydroxytryptamine receptor 7
Dopamine Receptors: Cyamemazine also antagonizes dopamine receptors, contributing to its antipsychotic effects.
Adrenergic Receptors: It blocks alpha-1 adrenergic receptors, which helps in reducing anxiety.
Comparison with Similar Compounds
Cyamemazine is compared with other phenothiazine neuroleptics such as:
Chlorpromazine: Unlike cyamemazine, chlorpromazine has more pronounced extrapyramidal side effects.
Levomepromazine: Levomepromazine is similar to cyamemazine but has a different receptor binding profile.
Uniqueness: Cyamemazine’s unique profile includes its potent anxiolytic effects and lack of extrapyramidal side effects, making it behave more like an atypical antipsychotic despite being classified as a typical antipsychotic .
Properties
IUPAC Name |
(2R,3R)-2,3-dihydroxybutanedioic acid;10-[3-(dimethylamino)-2-methylpropyl]phenothiazine-2-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S.C4H6O6/c1-14(12-21(2)3)13-22-16-6-4-5-7-18(16)23-19-9-8-15(11-20)10-17(19)22;5-1(3(7)8)2(6)4(9)10/h4-10,14H,12-13H2,1-3H3;1-2,5-6H,(H,7,8)(H,9,10)/t;1-,2-/m.1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVSVMCBAXAWPTR-LREBCSMRSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.C(C(C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=CC=CC=C2SC3=C1C=C(C=C3)C#N)CN(C)C.[C@@H]([C@H](C(=O)O)O)(C(=O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O6S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93841-82-8 | |
Record name | 10H-Phenothiazine-2-carbonitrile, 10-[3-(dimethylamino)-2-methylpropyl]-, (2R,3R)-2,3-dihydroxybutanedioate (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93841-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyamemazine tartrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0093841828 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-cyano-10-[3-(dimethylammonio)-2-methylpropyl]-10H-phenothiazinium [R-(R*,R*)]-tartrate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.090.006 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CYAMEMAZINE TARTRATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C4ZT3BE459 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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